5-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]furan-2-carboxamide
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Overview
Description
5-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiazoloquinoline core, a furan ring, and a bromine substituent. The presence of these functional groups makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 5-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazoloquinoline Core: This step involves the cyclization of a suitable precursor to form the thiazoloquinoline core. This can be achieved through the reaction of a quinoline derivative with a thiazole derivative under specific conditions.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the intermediate compound.
Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving a suitable precursor.
Final Coupling: The final step involves coupling the furan ring with the thiazoloquinoline core to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
5-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
5-bromo-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]furan-2-carboxamide can be compared with other similar compounds, such as:
Thiazoloquinoline Derivatives: These compounds share the thiazoloquinoline core but differ in their substituents, leading to variations in their biological activities.
Furan Derivatives: Compounds with a furan ring and different substituents can exhibit different chemical and biological properties.
Brominated Compounds: The presence of a bromine atom can significantly influence the reactivity and biological activity of the compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10BrN3O3S |
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Molecular Weight |
404.2 g/mol |
IUPAC Name |
5-bromo-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H10BrN3O3S/c1-22-10-7-11-14(8-3-2-6-18-13(8)10)19-16(24-11)20-15(21)9-4-5-12(17)23-9/h2-7H,1H3,(H,19,20,21) |
InChI Key |
UAWVMBSDCWXKNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)C4=CC=C(O4)Br |
Origin of Product |
United States |
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